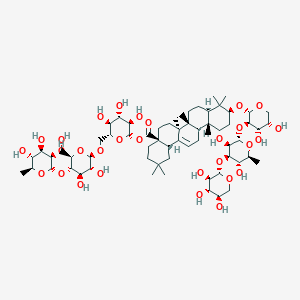
2,6-Difluoro-3-methoxyaniline
Übersicht
Beschreibung
2,6-Difluoro-3-methoxyaniline is a compound that can be inferred to have potential applications in various fields, including medical imaging and polymer science. Although the provided papers do not directly discuss 2,6-Difluoro-3-methoxyaniline, they do provide insights into related compounds and their synthesis, which can be extrapolated to understand the properties and potential synthesis routes for 2,6-Difluoro-3-methoxyaniline.
Synthesis Analysis
The synthesis of related compounds, such as 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, involves multiple steps starting from 2,6-difluorobenzoic acid and includes reactions like desmethylation and radiolabeling . This suggests that the synthesis of 2,6-Difluoro-3-methoxyaniline could also start from a similar difluorobenzoic acid precursor, with modifications to the synthetic route to introduce the methoxy group at the appropriate position on the aromatic ring.
Molecular Structure Analysis
The molecular structure of 2,6-Difluoro-3-methoxyaniline would consist of a benzene ring with two fluorine atoms at the 2 and 6 positions and a methoxy group at the 3 position. This structure is likely to influence its electronic properties and reactivity due to the electron-withdrawing effects of the fluorine atoms and the electron-donating effect of the methoxy group.
Chemical Reactions Analysis
While the papers do not provide specific reactions for 2,6-Difluoro-3-methoxyaniline, they do mention reactions such as acyl chlorination, amidation, and Hofmann degradation for the synthesis of related compounds . These reactions could potentially be adapted for the synthesis and further functionalization of 2,6-Difluoro-3-methoxyaniline.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,6-Difluoro-3-methoxyaniline can be hypothesized based on the properties of similar compounds. For instance, the electropolymerization of 2-methoxyaniline is influenced by monomer concentration and results in a redox-type polymer . This suggests that 2,6-Difluoro-3-methoxyaniline could also undergo polymerization under certain conditions, and its fluorine substituents might affect the polymerization kinetics and the properties of the resulting polymer.
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Degradation
Methoxyanilines, including derivatives like 2,6-Difluoro-3-methoxyaniline, are significant in environmental chemistry. They are precursors in the dye and pharmaceutical industries, with concerns about their toxicity and carcinogenic properties. Studies on wastewater treatment have investigated the degradation of methoxyanilines, emphasizing the importance of treating these compounds before they enter water resources due to their potential harmful effects on aquatic life and public health (Chaturvedi & Katoch, 2020).
Polymerization and Conductivity Studies
The polymerization of methoxyaniline derivatives has been a focus of research, leading to the discovery of new conducting polymers. Studies have explored the polymerization processes and characteristics of these polymers, including their solubility, electrical conductivity, and thermal stability (Macinnes & Funt, 1988). This research opens avenues for industrial applications, especially in electronics and material science.
Spectroscopic and Computational Analyses
Spectroscopic and computational studies on methoxyanilines have provided insights into their molecular structures, vibrational frequencies, and electronic properties. Such studies are vital in understanding the fundamental properties of these compounds and their potential applications in various scientific fields (Sivaranjini et al., 2014).
Luminescence and Crystal Structure
Research has also been conducted on the luminescent properties and crystal structures of methoxyaniline derivatives. These studies have implications for developing materials with specific optical properties, potentially useful in photonics and materials science (Tsuchimoto et al., 2016).
Applications in Chemical Synthesis
Methoxyanilines, including 2,6-Difluoro-3-methoxyaniline, have been utilized in various chemical syntheses, demonstrating their versatility as reagents. They are used in reactions to create complex molecules, some of which have applications in medicinal chemistry and drug development (Lamberth et al., 2014).
Eigenschaften
IUPAC Name |
2,6-difluoro-3-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO/c1-11-5-3-2-4(8)7(10)6(5)9/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLHUQRLEPQGDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10397655 | |
| Record name | 2,6-Difluoro-3-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Difluoro-3-methoxyaniline | |
CAS RN |
144851-62-7 | |
| Record name | 2,6-Difluoro-3-methoxybenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144851-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Difluoro-3-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(Bromomethyl)-7-chlorobenzo[b]thiophene](/img/structure/B138130.png)

![Benzo[ghi]perylene](/img/structure/B138134.png)








